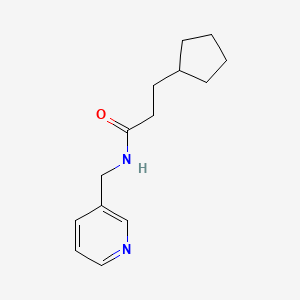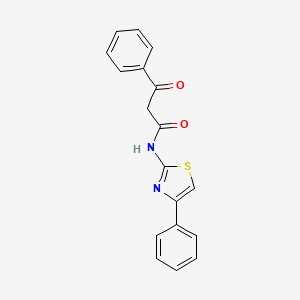
5-(4-isopropylphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-isopropylphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone, commonly known as IPPF, is a synthetic compound that belongs to the family of chalcone derivatives. It has gained attention in recent years due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of IPPF is not fully understood. However, it has been suggested that IPPF exerts its anticancer activity by inducing apoptosis, inhibiting cell cycle progression, and suppressing the expression of various oncogenes. The anti-inflammatory activity of IPPF is thought to be mediated through the inhibition of NF-κB signaling pathway. Additionally, IPPF has been reported to inhibit the activity of reverse transcriptase, an enzyme required for the replication of HIV.
Biochemical and physiological effects:
IPPF has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. IPPF has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, IPPF has been shown to inhibit the activity of reverse transcriptase, leading to the inhibition of HIV replication.
実験室実験の利点と制限
IPPF has several advantages for lab experiments, including its easy synthesis and low cost. Moreover, IPPF has been shown to exhibit potent anticancer, anti-inflammatory, and antiviral activities, making it a promising candidate for further research. However, there are also limitations associated with the use of IPPF in lab experiments. For instance, the mechanism of action of IPPF is not fully understood, which limits its potential applications. Moreover, the toxicity profile of IPPF has not been fully evaluated, which may limit its clinical use.
将来の方向性
There are several future directions for research on IPPF. One potential direction is to further investigate the mechanism of action of IPPF, particularly with respect to its anticancer and anti-inflammatory activities. Another direction is to evaluate the toxicity profile of IPPF in animal models, which may provide insights into its potential clinical use. Moreover, the development of novel derivatives of IPPF may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
合成法
IPPF can be synthesized through a multistep reaction, starting from commercially available starting materials. The synthesis involves the condensation of 4-isopropylacetophenone with 3-methoxy-4-methylbenzaldehyde in the presence of a base, followed by cyclization using an acid catalyst. The final product is obtained after purification using column chromatography.
科学的研究の応用
IPPF has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. IPPF has been shown to inhibit the proliferation of various cancer cells, including breast, lung, and prostate cancer cells. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Moreover, IPPF has been shown to inhibit the replication of the human immunodeficiency virus (HIV).
特性
IUPAC Name |
(3E)-3-[(3-methoxy-4-methylphenyl)methylidene]-5-(4-propan-2-ylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-14(2)17-7-9-18(10-8-17)21-13-19(22(23)25-21)11-16-6-5-15(3)20(12-16)24-4/h5-14H,1-4H3/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUVXDGPJVJWPD-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)

![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5888853.png)



![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5888875.png)

![6-chloro-4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5888882.png)
![2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5888885.png)
![methyl ({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)oxy]-2-pyrimidinyl}thio)acetate](/img/structure/B5888888.png)
